Product packaging for 1,8-Dibromo-octane-2,7-dione(Cat. No.:)

1,8-Dibromo-octane-2,7-dione

Cat. No.: B12838027
M. Wt: 299.99 g/mol
InChI Key: NXDJDGKPCRSDAD-UHFFFAOYSA-N
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Description

α,α'-Dibrominated diones are a class of organic compounds characterized by a carbon chain containing two ketone (dione) functional groups, with bromine atoms attached to the carbon atoms adjacent (in the alpha position) to each carbonyl group. The presence of both the carbonyl groups and the bromine atoms significantly influences the reactivity of the molecule. The electron-withdrawing nature of the carbonyl group makes the α-hydrogens acidic and susceptible to enolization. Halogenation at these α-positions introduces a good leaving group (bromide), making these carbons highly electrophilic and prone to attack by nucleophiles.

This dual reactivity makes α,α'-dibrominated diones valuable intermediates in organic synthesis. They can undergo a variety of transformations, including nucleophilic substitution and cyclization reactions, which are instrumental in constructing complex molecules. Diketones, in general, are well-established precursors for a wide array of carbo- and heterocyclic compounds, including cyclopentenones, furans, pyrroles, and pyridazines. ulb.ac.beresearchgate.net The addition of bromine atoms at the α,α'-positions further enhances their utility, providing specific reaction sites for building intricate molecular frameworks.

The strategic placement of two electrophilic centers and two carbonyl groups within a single molecule makes α,α'-dibrominated diones, such as 1,8-Dibromo-octane-2,7-dione, potent precursors for the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and developing efficient synthetic routes to these structures is a primary goal of organic chemists. grafiati.comvaia.com The reaction of α-haloketones with various nucleophiles is a well-established and powerful method for constructing a multitude of heterocyclic rings. grafiati.com

While the parent octane-2,7-dione can undergo intramolecular cyclization to form five- or seven-membered rings, the formation of a seven-membered cycloheptenone is generally not favored due to higher ring strain compared to a five-membered ring. googleapis.com The presence of bromine atoms in this compound, however, directs its reactivity towards intermolecular reactions with binucleophiles to construct larger, often more complex, heterocyclic systems.

A specific application of this compound in synthesis is documented in its reaction with substituted pyridine (B92270) derivatives. For instance, it reacts with 2-dimethylaminomethyl-3-dimethylcarbamoxypyridine in acetone. In this reaction, the nucleophilic nitrogen atoms of two pyridine molecules attack the electrophilic carbon atoms bearing the bromine atoms, leading to the formation of a complex bis-quaternary ammonium (B1175870) salt. pnrjournal.com The resulting product is a large, symmetrical molecule where the octane-2,7-dione backbone bridges two functionalized pyridinium (B92312) rings. pnrjournal.com This demonstrates the role of this compound as a bifunctional electrophile capable of linking two heterocyclic units.

The general reactivity of α,α'-dibrominated diones suggests their potential in forming other heterocyclic structures. For example, reactions with primary amines could potentially lead to the formation of substituted pyrroles or larger nitrogen-containing rings, while reaction with hydrazines could yield pyridazines or diazepine (B8756704) derivatives. The synthesis of seven-membered heterocyclic rings like 1,3-oxazepines often proceeds through the cycloaddition of imines with anhydrides. orientjchem.orgresearchgate.net However, the bifunctional nature of this compound provides an alternative synthetic pathway for accessing large, bridged heterocyclic systems through double nucleophilic substitution reactions.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 39095-41-5N/A
Molecular Formula C₈H₁₂Br₂O₂N/A
Molar Mass 299.99 g/mol N/A
Melting Point 94.7-95.0 °C orientjchem.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Br2O2 B12838027 1,8-Dibromo-octane-2,7-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12Br2O2

Molecular Weight

299.99 g/mol

IUPAC Name

1,8-dibromooctane-2,7-dione

InChI

InChI=1S/C8H12Br2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-6H2

InChI Key

NXDJDGKPCRSDAD-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)CBr)CC(=O)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 1,8 Dibromo Octane 2,7 Dione

Direct Halogenation Strategies for Octane-2,7-dione Precursors

The most direct route to 1,8-Dibromo-octane-2,7-dione involves the α-bromination of its non-halogenated precursor, octane-2,7-dione. This symmetrical diketone features four α-hydrogens (at the C1 and C8 positions) that are susceptible to substitution with bromine. The challenge lies in achieving controlled dibromination at the terminal positions while avoiding over-bromination or other side reactions.

Both catalytic and stoichiometric methods have been extensively developed for the α-bromination of ketones. These protocols can be broadly categorized into electrophilic and radical pathways, each offering distinct advantages in terms of reactivity and selectivity.

Acid-catalyzed halogenation is a classic and widely used method for the α-bromination of ketones. libretexts.org The mechanism proceeds through the formation of an enol intermediate, which is the active nucleophile in the reaction. masterorganicchemistry.com The rate-determining step is the conversion of the ketone to its enol tautomer, a process accelerated by the presence of an acid catalyst. libretexts.org

The mechanism involves:

Protonation: The carbonyl oxygen of octane-2,7-dione is protonated by an acid catalyst (e.g., HBr, Acetic Acid). libretexts.org

Enolization: A base (such as water or the conjugate base of the acid) removes an α-hydrogen from the C1 or C8 position, leading to the formation of an enol intermediate. libretexts.org Due to the symmetry of octane-2,7-dione, enolization at either methyl group is equally probable.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂). This forms a new carbon-bromine bond at the α-position. masterorganicchemistry.com

Deprotonation: The protonated carbonyl is deprotonated, regenerating the ketone functionality and the acid catalyst, yielding the α-bromoketone. libretexts.org

To achieve the target 1,8-dibromo product, a sufficient stoichiometry of the brominating agent (at least two equivalents) is required. Regioselectivity is inherently controlled in this specific substrate; the primary α-hydrogens at C1 and C8 are the most acidic and sterically accessible sites for enolization and subsequent bromination compared to the internal C3 and C6 positions.

Parameter Electrophilic Bromination Radical Bromination
Typical Reagents Br₂, HBr/H₂O₂N-Bromosuccinimide (NBS)
Catalyst/Initiator Acid (HBr, AcOH)AIBN, Benzoyl Peroxide, Light
Intermediate Enol or EnolateCarbon Radical
Key Advantage Well-established, predictable for acidic protons.Selective for specific positions under certain conditions.
Selectivity Factor Favors the more thermodynamically stable enol.Governed by radical stability.

Free-radical bromination offers an alternative pathway that does not rely on enol formation. rsc.orgrsc.org This method typically employs N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or upon photochemical irradiation. The reaction proceeds via a radical chain mechanism.

While radical reactions can sometimes be less selective, the structure of octane-2,7-dione again provides a degree of inherent control. The primary hydrogens at C1 and C8 are readily abstracted to form primary radicals. The use of an HBr scavenger, such as an epoxide, can be employed to prevent the accumulation of HBr, which could initiate a competing electrophilic pathway and complicate the product mixture. rsc.orgrsc.org

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction parameters.

Temperature: Temperature plays a critical role in reaction kinetics. For many bromination reactions, moderate temperatures (room temperature to gentle heating, e.g., 70°C) are sufficient. iau.ir Higher temperatures can accelerate the reaction but may also increase the likelihood of side reactions and decomposition, leading to lower yields. iau.ir

Solvent: The choice of solvent can influence both the reaction mechanism and the solubility of reagents. Common solvents for electrophilic bromination include acetic acid, which can also act as a catalyst, and chlorinated hydrocarbons. libretexts.org However, a significant shift towards more environmentally benign solvents is underway.

Reagent Selection: While molecular bromine (Br₂) is a potent brominating agent, its hazardous nature has prompted the use of alternatives. researchgate.net Reagent systems like hydrobromic acid (HBr) combined with an oxidant such as hydrogen peroxide (H₂O₂) are increasingly favored. rsc.orgrsc.org This in-situ generation of Br₂ is safer and more atom-economical. N-bromosuccinimide (NBS) is another widely used solid reagent that is easier and safer to handle than liquid bromine. acsgcipr.org

Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the bromination of octane-2,7-dione can significantly reduce its environmental impact. researchgate.net

Key green approaches include:

Safer Reagents: Replacing hazardous Br₂ with systems like H₂O₂/HBr. iau.irrsc.org The only by-product from H₂O₂ is water, making it an environmentally benign oxidant. rsc.org

Atom Economy: Using catalytic systems or reagents that incorporate the bromine atom efficiently into the final product. Oxidative bromination with HBr and an oxidant like DMSO is another strategy that boasts high bromide-atom-economy. rsc.org

Benign Solvents: Performing reactions in water ("on water" conditions) or avoiding organic solvents altogether. researchgate.netrsc.org Reactions conducted "on water" can show enhanced reactivity and selectivity. rsc.org

Green Approach Reagents/Conditions Advantages Reference
Oxidative Bromination H₂O₂-HBr SystemInexpensive reagents, water as by-product, no organic waste. rsc.org, iau.ir
"On Water" Synthesis Ketone, H₂O₂-HBr, WaterAvoids organic solvents, can increase selectivity. rsc.org, researchgate.net
Solvent-Free Catalysis H₂O₂-HBr, LiCl (catalyst)Reduced waste, simplified workup, faster reaction at higher temp. iau.ir
Alternative Oxidant DMSO, HBrHigh bromide-atom-economy, mild conditions. rsc.org

To enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. mdpi.comnih.gov For the dibromination of octane-2,7-dione, a microwave-assisted protocol could offer significant advantages over conventional heating methods. mdpi.com

Solvent-free, or solid-state, reactions represent another green chemistry advancement. iau.ir By eliminating the need for a solvent, these methods reduce waste, cost, and simplify product purification. An efficient procedure for the bromination of ketones has been reported using an aqueous H₂O₂–HBr system under solvent-free conditions, sometimes with a catalyst like LiCl to improve yields and shorten reaction times. iau.ir Combining microwave irradiation with solvent-free conditions can lead to highly efficient and environmentally friendly synthetic protocols.

Method Typical Reaction Time Typical Yield Key Benefit
Conventional Heating 2-5 hoursModerate to GoodStandard, widely accessible equipment.
Microwave-Assisted 5-15 minutesGood to ExcellentDrastic reduction in time, often higher yield, improved energy efficiency.

Data generalized from comparative studies on related heterocyclic syntheses involving halogenation steps. mdpi.com

Optimization of Reaction Conditions: Temperature, Solvent, and Reagent Selection

Multi-Step Synthetic Pathways to this compound

Multi-step syntheses provide classical and reliable routes to this compound, often allowing for the construction of the target molecule from readily available starting materials. These pathways can be broadly categorized by the sequence of bond-forming and functional group introduction steps.

Construction of the Carbon Skeleton Followed by Bromination

A primary strategy for the synthesis of this compound involves the initial construction of the eight-carbon diketone backbone, octane-2,7-dione, followed by selective bromination at the α-positions.

Synthesis of Octane-2,7-dione:

Octane-2,7-dione can be synthesized through several methods. One notable green chemistry approach is the electrochemical Kolbe coupling of levulinic acid, which is derived from renewable biomass. rsc.org This method involves the decarboxylative dimerization of levulinic acid at platinum electrodes. beilstein-journals.org Another route is the ozonolysis of 1,2-dimethylcyclohexene. researchgate.net Additionally, the oxidation of 2,7-octanediol using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or through Swern oxidation can yield octane-2,7-dione. rsc.org

α,α'-Dibromination of Octane-2,7-dione:

Once octane-2,7-dione is obtained, the subsequent step is the bromination of the α- and α'-carbons (C1 and C8). This can be achieved using various brominating agents. Common reagents for the α-bromination of ketones include N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of an acid or base catalyst. The reaction proceeds via an enol or enolate intermediate. For a diketone like octane-2,7-dione, careful control of stoichiometry and reaction conditions is crucial to achieve dibromination at the desired positions.

Starting MaterialKey TransformationIntermediate/Product
Levulinic AcidKolbe ElectrolysisOctane-2,7-dione
1,2-DimethylcyclohexeneOzonolysisOctane-2,7-dione
Octane-2,7-dioneα,α'-Dibromination (e.g., with NBS or Br₂)This compound

Introduction of Ketone Functionalities in Pre-Brominated Scaffolds

An alternative retrosynthetic approach involves the introduction of the ketone functionalities onto a pre-existing eight-carbon chain that already contains the bromine atoms. The logical starting material for this pathway is 1,8-dibromooctane (B1199895).

Synthesis of 1,8-Dibromooctane:

1,8-Dibromooctane is a commercially available compound and can be synthesized by the hydrobromination of cyclooctene (B146475) under free-radical conditions. researchgate.netwikipedia.org

Functional Group Transformation:

The conversion of 1,8-dibromooctane to this compound requires the selective oxidation of the C2 and C7 positions. A plausible, albeit challenging, route would involve the following conceptual steps:

Hydroxylation: Conversion of the bromoalkane to an alcohol, for instance, via nucleophilic substitution to form 1,8-dibromo-octane-2,7-diol. However, this step would need to be highly selective to avoid substitution at the bromine atoms.

Oxidation: Subsequent oxidation of the secondary alcohol groups in 1,8-dibromo-octane-2,7-diol to ketones would yield the final product.

This pathway is less common due to potential side reactions and the difficulty in selectively functionalizing the C2 and C7 positions without affecting the terminal bromides.

Starting MaterialKey Transformation StepsTarget Molecule
1,8-Dibromooctane1. Selective Hydroxylation at C2 & C72. Oxidation of secondary alcoholsThis compound

Chemo- and Regioselective Synthesis via Protected Intermediates

To overcome challenges of selectivity in multifunctional molecules like this compound, the use of protecting groups is a fundamental strategy.

In the context of the synthesis starting from octane-2,7-dione, one of the ketone functionalities could be selectively protected, for example, as a ketal. This would allow for the monobromination at the α-position of the unprotected ketone. Following deprotection and subsequent bromination of the other side, this method ensures chemo- and regioselectivity.

Similarly, in the pathway starting from 1,8-dibromooctane, protecting group chemistry could be employed. For instance, if starting with a diol that is a precursor to the diketone, one of the hydroxyl groups could be protected to allow for selective manipulation of the other.

While specific literature detailing the use of protecting groups for the synthesis of this compound is scarce, the principles are well-established in organic synthesis. The choice of protecting group would be critical and would need to be stable to the bromination conditions and readily cleavable without affecting the rest of the molecule.

Novel and Emerging Synthetic Approaches

Recent advances in synthetic methodology offer promising new routes to α,α'-dihalo-diketones, often under milder conditions and with higher efficiency.

Photoredox Catalysis in α,α'-Dibromination

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including halogenations. This methodology often proceeds via radical intermediates under mild conditions. The application of photoredox catalysis to the dibromination of diketones has been demonstrated. beilstein-journals.org For instance, the treatment of cyclohexane-1,3-dione with a suitable bromine source in the presence of a photoredox catalyst like Ru(bpy)₃Cl₂ can lead to the formation of 2,2-dibromocyclohexane-1,3-dione. beilstein-journals.org This approach could be adapted for the α,α'-dibromination of linear diketones like octane-2,7-dione. The reaction mechanism typically involves the photocatalyst absorbing visible light and promoting the formation of a bromine radical, which then reacts with the ketone substrate.

Organocatalytic Methods for Enantioselective Synthesis (if applicable to related α-bromoketones)

Organocatalysis provides a metal-free approach to asymmetric synthesis. While this compound is an achiral molecule, the principles of organocatalytic α-bromination are highly relevant for the synthesis of related chiral α-bromoketones. The first organocatalytic enantioselective α-bromination of both aldehydes and ketones was a significant development. rsc.orgresearchgate.netnih.gov

For ketones, C₂-symmetric imidazolidinones have been used as catalysts to achieve high enantioselectivity (up to 94% ee) in the α-bromination. rsc.orgrsc.org The mechanism involves the formation of a chiral enamine intermediate from the ketone and the organocatalyst. This enamine then reacts with an electrophilic bromine source, with the chiral environment of the catalyst directing the approach of the bromine to one face of the enamine, thus inducing enantioselectivity. This methodology is applicable to a range of cyclic ketones. rsc.org While not directly creating a chiral center in the case of this compound, understanding these methods is crucial for the synthesis of structurally similar, but chiral, target molecules.

Catalysis TypeCatalyst ExampleKey FeaturesPotential Application
Photoredox CatalysisRu(bpy)₃Cl₂Mild reaction conditions, use of visible light.α,α'-Dibromination of octane-2,7-dione.
OrganocatalysisC₂-symmetric imidazolidinoneMetal-free, enantioselective.Synthesis of chiral α-bromoketones related to the target structure.

Electrochemical Synthesis of Diketones and Related Transformationsnih.gov

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional organic methods, offering mild reaction conditions and high selectivity without the need for stoichiometric chemical oxidants or reductants. ulb.ac.bersc.org This approach is particularly relevant for the synthesis of diketones and the functionalization of haloalkanes, which are foundational for constructing complex molecules like this compound.

One prominent electrochemical strategy for synthesizing diketones involves the oxidative decarboxylation of disubstituted malonic acid derivatives. ulb.ac.benih.govacs.org This method allows for the efficient conversion of readily available starting materials into various diketones, including 1,4- and 1,5-diketones, in good to excellent yields. nih.govacs.org The process is typically carried out in an undivided cell, often using ammonia (B1221849) in methanol, followed by acidic work-up. acs.org Research has demonstrated that this transformation is tolerant of various functional groups, including aromatic ketones and alkenes. ulb.ac.beacs.org For instance, the electrolysis of ketone-bearing tetracarboxylic acids has successfully yielded synthetically useful tetraketones in high yields. acs.org

The general conditions and yields for the electrochemical synthesis of various diketones from malonic acid derivatives are summarized below.

EntryStarting SubstrateProductYield (%)Ref
12-(3-Oxobutyl)-2-phenylmalonic acid1-Phenylpentane-1,4-dione91 acs.org
22-(4-Oxopentyl)-2-phenylmalonic acid1-Phenylhexane-1,5-dione86 acs.org
32-(2-(Cyclohexan-1-one-2-yl)ethyl)-2-phenylmalonic acid2-(3-Oxo-3-phenylpropyl)cyclohexan-1-one83 acs.org
42-(2-(Cyclopentan-1-one-2-yl)ethyl)-2-phenylmalonic acid2-(3-Oxo-3-phenylpropyl)cyclopentan-1-one77 acs.org
5Tetramethyl nonane-3,3,7,7-tetracarboxylate precursorNonane-2,8-dione85 acs.org

Another innovative electrochemical approach is the direct oxidation of internal alkynes to afford 1,2-diketones. rsc.orgrsc.org This transition-metal-catalyst-free method proceeds under mild conditions in the presence of air and tolerates a variety of functional groups and heterocyclic systems. rsc.org While this produces vicinal diketones, the principles demonstrate the utility of electrochemistry in forming dicarbonyl compounds directly from unsaturated precursors. rsc.org

Electrochemical methods are also adept at transformations involving halogenated compounds. A notable example is the electrochemical protocol for preparing 2-bromoethyl ketones from cyclopropanols and magnesium halides. organic-chemistry.orgsorbonne-universite.fr This reaction proceeds with high regioselectivity and retention of stereochemistry via an electrophilic pathway where bromine is generated electrochemically in situ. organic-chemistry.org While not a direct synthesis of a dibromo-diketone, it showcases the electrochemical generation of a bromo-ketone functionality. organic-chemistry.orgsorbonne-universite.fr

Furthermore, electrochemical methods have been developed for the α-bromination of alkyl aryl ketones. researchgate.net By using aqueous hydrobromic acid and acetonitrile, a charge can be passed galvanostatically to achieve high yields of monobrominated products, demonstrating precise control over the halogenation process. researchgate.net The application of such targeted electrochemical halogenations could be a key step in the synthesis of complex structures like this compound.

The table below details the conditions for the electrochemical synthesis of 2-bromoethyl ketones.

SubstrateHalide SourceSolventProductYield (%)Ref
1-PhenylcyclopropanolMgBr₂MeCN/H₂O1-Bromo-3-phenylpropan-2-one91 organic-chemistry.org
1-ButylcyclopropanolMgBr₂MeCN/H₂O1-Bromoheptan-2-one89 organic-chemistry.org
1-(4-Methoxyphenyl)cyclopropanolMgBr₂MeCN/H₂O1-Bromo-3-(4-methoxyphenyl)propan-2-one94 organic-chemistry.org
1-BenzylcyclopropanolZnBr₂MeCN1-Bromo-4-phenylbutan-2-one83 organic-chemistry.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,8 Dibromo Octane 2,7 Dione

Nucleophilic Substitution Reactions at Brominated Centers

The presence of bromine atoms at the terminal positions of the octane (B31449) chain provides electrophilic sites susceptible to attack by nucleophiles. The nature of these substitution reactions is heavily influenced by the reaction conditions and the structure of the substrate.

Given that the bromine atoms are attached to primary carbons, nucleophilic substitution is anticipated to proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. However, in the case of 1,8-Dibromo-octane-2,7-dione, the C1 and C8 positions are not stereocenters. The reaction rate for an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

An SN1 (unimolecular nucleophilic substitution) pathway is considered less likely for this substrate due to the instability of the primary carbocation that would need to form upon the departure of the bromide ion. SN1 reactions typically occur at tertiary or secondary carbons where the resulting carbocation can be stabilized by hyperconjugation or resonance.

The proximity of the carbonyl group at the C2 and C7 positions can influence the rate of substitution. The electron-withdrawing nature of the carbonyl group can slightly decrease the electron density at the C1 and C8 positions, making them more electrophilic and potentially more susceptible to nucleophilic attack.

This compound is expected to react with a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can readily displace the bromide ions to form ethers and diols, respectively. For instance, reaction with two equivalents of sodium ethoxide would yield 1,8-diethoxyoctane-2,7-dione.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are effective nucleophiles that can displace the bromide ions to form primary amines, secondary amines, and tertiary amines, respectively. The reaction with ammonia, for example, would produce 1,8-diaminooctane-2,7-dione.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and would react rapidly with this compound to form thioethers. For example, reaction with two equivalents of sodium thiophenoxide would result in the formation of 1,8-bis(phenylthio)octane-2,7-dione.

Nucleophile TypeExample NucleophileProduct Functional Group
OxygenRO⁻ (Alkoxide)Ether
OxygenOH⁻ (Hydroxide)Alcohol (Diol)
NitrogenNH₃ (Ammonia)Primary Amine (Diamine)
NitrogenRNH₂ (Primary Amine)Secondary Amine
NitrogenR₂NH (Secondary Amine)Tertiary Amine
SulfurRS⁻ (Thiolate)Thioether

The bifunctional nature of this compound allows for the possibility of intramolecular reactions. If a nucleophilic center is generated within the molecule, it can attack one of the brominated carbons, leading to the formation of a cyclic compound. For example, if one of the carbonyl groups is converted to an enolate, the resulting carbanion could potentially act as an internal nucleophile. However, the formation of a large ring through this pathway would be entropically disfavored. More plausible intramolecular cyclizations would involve the introduction of a separate difunctional reagent that first reacts at one end of the molecule and then at the other.

Enolate Chemistry and α-Functionalization

The presence of α-hydrogens on the carbons adjacent to the carbonyl groups (C3, C4, C5, and C6) allows for the formation of enolates, which are powerful nucleophiles in their own right.

Treatment of this compound with a suitable base can lead to the deprotonation of the α-carbons to form enolates. The choice of base is critical in determining the regioselectivity of enolate formation. A sterically hindered base, such as lithium diisopropylamide (LDA), would favor the formation of the kinetic enolate (deprotonation at the less substituted α-carbon), while a weaker base, such as an alkoxide, would favor the formation of the more thermodynamically stable enolate.

These enolates can exist in equilibrium with their corresponding enol tautomers. The enolates are ambident nucleophiles, meaning they can react with electrophiles at either the α-carbon or the oxygen atom. Reactions at the carbon are generally favored. Enol ethers can be formed by trapping the enolate with a suitable electrophile, such as a silyl (B83357) halide.

Once formed, the enolates of this compound can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This would introduce an alkyl group at the α-position to the carbonyl.

Acylation: Reaction of the enolate with an acyl halide or an anhydride (B1165640) would result in the formation of a β-diketone.

Condensation Reactions: The enolates can also participate in condensation reactions. An important intramolecular reaction to consider is the aldol (B89426) condensation. Deprotonation at C3 or C6 could lead to an intramolecular attack on the other carbonyl group. For instance, enolization at C3 followed by an attack on the C7 carbonyl would lead to the formation of a five-membered ring. Subsequent dehydration would yield a cyclopentenone derivative. This type of intramolecular aldol condensation is a powerful tool for the synthesis of cyclic compounds.

Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halide (R-X)α-Alkyl Ketone
AcylationAcyl Halide (RCOX)β-Diketone
Aldol CondensationAnother Carbonyl Groupβ-Hydroxy Ketone (cyclic)

Stereocontrol in α-Diketone Transformations

The presence of two ketone functionalities in a 1,2-relationship within a molecule, such as the vicinal diketone moieties that could be formed from this compound, presents unique stereochemical challenges and opportunities. The stereochemical outcome of reactions involving α-diketones is highly dependent on the nature of the reagent and the reaction conditions.

Asymmetric reduction of α-diketones is a powerful method for the synthesis of optically active α-hydroxy ketones and 1,2-diols, which are valuable chiral building blocks. acs.org Catalytic asymmetric transfer hydrogenation, for instance, has been shown to be highly effective for the stereoselective reduction of unsymmetrical 1,2-diketones. acs.org The choice of a chiral catalyst and the reaction conditions can allow for high levels of regio-, diastereo-, and enantioselectivity. acs.org For a symmetrical substrate like this compound, the focus would be on achieving high diastereo- and enantioselectivity.

The table below illustrates the potential stereochemical outcomes of a hypothetical asymmetric reduction of one of the diketone moieties in a related substrate, highlighting the selectivities that can be achieved.

Table 1: Hypothetical Stereoselective Reduction of a 1,2-Diketone This table is illustrative and based on general principles of asymmetric catalysis.

CatalystProductDiastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)
Chiral Ruthenium Complexα-Hydroxy KetoneN/A>95%
Chiral Rhodium Complex1,2-Diol95:5>98%
Baker's Yeast (Biocatalysis)α-Hydroxy KetoneN/A>99%

Halogen-Metal Exchange and Organometallic Reactivity

The carbon-bromine bonds in this compound are activated by the adjacent carbonyl groups, making them susceptible to a variety of transformations, including halogen-metal exchange and cross-coupling reactions. nih.gov

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of Grignard or organolithium reagents from α-bromoketones is a challenging endeavor. Grignard reagents are typically formed by the reaction of an alkyl or aryl halide with magnesium metal. masterorganicchemistry.com However, in the case of α-bromoketones, the highly reactive organometallic species, once formed, can readily react with the carbonyl group of another molecule of the starting material, leading to a complex mixture of products. organic-chemistry.org

Similarly, the generation of organolithium reagents through halogen-metal exchange with reagents like butyllithium (B86547) is complicated by the propensity of the organolithium to add to the ketone. To circumvent these issues, the ketone functionality would likely need to be protected prior to the halogen-metal exchange.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. While there is a lack of specific literature for this compound, the reactivity of α-bromoketones in such reactions is documented.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is plausible that this compound could undergo Suzuki coupling with various boronic acids to introduce new carbon substituents at the α-positions.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. organic-chemistry.org It is conceivable that this compound could participate in Heck reactions with alkenes, leading to the formation of α-alkenylated diones. youtube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The application of Sonogashira coupling to this compound would be expected to yield α-alkynylated dione (B5365651) products.

The table below provides a hypothetical overview of potential cross-coupling reactions of this compound.

Table 2: Hypothetical Cross-Coupling Reactions of this compound This table is illustrative and based on the general reactivity of α-bromoketones.

ReactionCoupling PartnerCatalyst SystemPotential Product
SuzukiPhenylboronic acidPd(PPh₃)₄, Base1,8-Diphenyl-octane-2,7-dione
HeckStyrenePd(OAc)₂, PPh₃, Base1,8-Distyryl-octane-2,7-dione
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Base1,8-Di(phenylethynyl)-octane-2,7-dione

Other Characteristic Reactions

Reduction of Ketone and Bromine Functionalities

The selective reduction of the different functional groups in this compound would be a key synthetic challenge. The reduction of α-halo ketones can lead to the formation of enolates with the loss of the halogen. wikipedia.org

The choice of reducing agent would be critical in determining the outcome. Strong reducing agents like lithium aluminum hydride would likely reduce both the ketone and the carbon-bromine bond. Milder reducing agents, such as sodium borohydride, might selectively reduce the ketone to a secondary alcohol, potentially leaving the bromine atoms intact. nih.gov The selective reduction of the carbon-bromine bonds without affecting the ketones could potentially be achieved through catalytic hydrogenation or with specific reducing agents known for dehalogenation. nih.gov

Rearrangement Reactions and Their Mechanisms

α-Haloketones are well-known to undergo a variety of rearrangement reactions, with the Favorskii rearrangement being the most prominent. wikipedia.org This rearrangement typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative. purechemistry.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgcore.ac.uk

In the case of this compound, treatment with a base such as sodium hydroxide (B78521) could potentially initiate a double Favorskii rearrangement, leading to the formation of a dicarboxylic acid with a contracted carbon skeleton. The exact structure of the product would depend on the reaction conditions and the stability of the intermediates.

Another potential rearrangement is the quasi-Favorskii rearrangement, which can occur when enolate formation is not possible. wikipedia.org

Photochemical and Thermal Transformations

The study of photochemical and thermal transformations of this compound provides critical insights into its stability and reactivity under the influence of light and heat. While specific research on this particular compound is limited, its structural features as an α-bromoketone allow for the extrapolation of its behavior based on the well-documented reactions of analogous compounds.

Photochemical Transformations

The photochemistry of α-bromoketones is characterized by the lability of the carbon-bromine bond upon irradiation. researchgate.net For this compound, it is anticipated that ultraviolet (UV) or visible light would induce homolytic cleavage of the C-Br bonds, generating bromine radicals and a diradical octane-2,7-dione intermediate. This primary photochemical process would be the gateway to a variety of subsequent reactions.

One potential pathway is a 1,2-bromine shift, where a bromine atom migrates to the adjacent carbon, leading to the formation of a β-bromoketone. researchgate.net Another significant reaction pathway involves the elimination of hydrogen bromide (HBr) to yield an α,β-unsaturated ketone. researchgate.net Given the presence of two α-bromo-ketone moieties in this compound, this elimination could potentially occur at one or both ends of the carbon chain, leading to mono- or di-unsaturated products.

The reaction environment, particularly the solvent, can play a crucial role in the product distribution. In inert solvents, radical recombination or rearrangement might be favored, while in protic solvents, solvent-adduct formation could occur.

Hypothetical Photochemical Transformation Products of this compound

ReactantConditionsMajor Product(s)Minor Product(s)
This compoundUV Irradiation (λ = 300 nm), AcetonitrileOct-1-ene-3,8-dione-8-bromo, Octa-1,7-diene-3,6-dione1,7-Dibromo-octane-2,8-dione
This compoundUV Irradiation, Solid State1,7-Dibromo-octane-2,8-dione-

Thermal Transformations

The thermal reactivity of halogenated organic compounds is largely dictated by the strength of the carbon-halogen bond. rsc.org In the case of this compound, heating is expected to induce the cleavage of the C-Br bonds. The presence of the carbonyl group influences the stability of the adjacent C-Br bond, and thermal decomposition may proceed through pathways different from simple alkyl halides.

Thermal decomposition studies on halogenated carbohydrates and other organic compounds suggest that complex concurrent and consecutive reactions can occur, including dehydration and the formation of carbonyl compounds. umt.edu For this compound, thermal stress could lead to the elimination of HBr, similar to the photochemical pathway, resulting in the formation of unsaturated ketones. Further heating could lead to more extensive decomposition and charring.

The specific products of thermal transformation would be highly dependent on the temperature, pressure, and the presence or absence of oxygen or other reactive species. In an inert atmosphere, intramolecular cyclization reactions might also be possible, given the linear eight-carbon chain.

Expected Products from Thermal Decomposition of this compound

ReactantConditionsPrimary ProductsSecondary Products
This compoundInert Atmosphere, 200-300 °COcta-1,7-diene-3,6-dione, HBrChar, various fragmentation products
This compoundOxidative Atmosphere, >300 °CCarbon oxides (CO, CO2), HBr, WaterBrominated organic byproducts

Applications in Organic Synthesis and Advanced Materials Science

Role as a Precursor for Complex Organic Molecules

The reactivity of the α-bromoketone moieties in 1,8-Dibromo-octane-2,7-dione makes it a candidate for constructing various molecular architectures. The presence of two such reactive sites on the same carbon chain allows for the possibility of intramolecular reactions to form cyclic structures or intermolecular reactions to build larger assemblies.

While the synthesis of furan and thiophene derivatives using this compound is not described in the available literature, there is a documented application of related α,ω-dibromomethylalkanediones in the synthesis of imidazole derivatives. Specifically, these compounds can undergo a modified Bredereck cyclization. In a reaction with formamide at high temperatures, the α,ω-dibromomethylalkanedione can be converted into a bis[1H-imidazol-4(5)-yl]alkane. This imidazole derivative can then be further processed to yield tetraaminoalkane tetrahydrochlorides. This specific application highlights the utility of this class of compounds in forming nitrogen-containing heterocycles.

ReactantReagentProductApplication
α,ω-dibromomethylalkanedioneFormamidebis[1H-imidazol-4(5)-yl]alkanePrecursor to tetraaminoalkane tetrahydrochlorides

This table illustrates the general transformation of α,ω-dibromomethylalkanediones into imidazole-based compounds.

There is no specific information available in the reviewed scientific literature that documents the use of this compound in the synthesis of macrocycles or cage compounds.

The application of this compound as a building block for the preparation of natural product scaffolds or their analogues has not been reported in the available scientific literature.

Integration into Polymeric Structures and Materials

The bifunctional nature of this compound, with two electrophilic carbon centers (C1 and C8) and two carbonyl groups, suggests its potential use as a monomer or cross-linking agent in polymer synthesis.

No specific examples of the use of this compound as a monomer in condensation polymerization have been found in the surveyed literature.

There is no documented evidence in the scientific literature of this compound being utilized as a precursor for optoelectronic materials, including organic photovoltaics.

Based on the available scientific literature, the documented application of this compound and closely related α,ω-dibromomethylalkanediones is primarily in the synthesis of precursors for tetraaminoalkane tetrahydrochlorides via an imidazole-based heterocyclic intermediate. While its structure suggests potential for a broader range of applications in areas such as macrocycle synthesis, natural product chemistry, and polymer science, such uses are not currently reported in the reviewed literature. Further research may uncover new synthetic routes and applications for this specialized chemical compound.

Formation of Cross-linked Polymeric Networks

There is currently no available scientific literature detailing the use of this compound in the formation of cross-linked polymeric networks. The bifunctional nature of the molecule, possessing two electrophilic carbon centers at the bromine-bearing positions and two carbonyl groups, theoretically allows for reactions with various nucleophiles to form a polymer network. However, specific studies, reaction conditions, or characterizations of such polymers are not reported.

Catalytic and Reagent Applications (Non-Catalyst Compound)

While this compound is identified as a reagent, its specific applications in facilitating complex chemical transformations as a non-catalytic component are not well-documented.

Information regarding the use of this compound as a precursor for the synthesis of ligands for transition metal catalysis is not available. Ligands play a crucial role in tuning the reactivity and selectivity of metal catalysts. While the structure of this compound could potentially be modified to create novel ligand scaffolds, there is no evidence of this application in the current body of scientific literature.

Advanced Spectroscopic and Analytical Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1,8-Dibromo-octane-2,7-dione in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and identifying the functional groups present.

High-Resolution ¹H and ¹³C NMR for Connectivity and Functional Group Assignment

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural determination of this compound.

The ¹H NMR spectrum is anticipated to exhibit four distinct signals corresponding to the four unique proton environments in the symmetrical molecule. The protons on the terminal brominated carbons (C1 and C8) would appear as a singlet, being the most deshielded due to the electronegativity of the bromine atom. The methylene (B1212753) protons adjacent to the carbonyl groups (C3 and C6) are expected to resonate as a triplet. The subsequent methylene protons (C4 and C5) would also appear as a triplet.

The ¹³C NMR spectrum is expected to show four signals, consistent with the molecular symmetry. The carbonyl carbons (C2 and C7) will appear at the most downfield chemical shift, characteristic of ketone functionalities. The carbons bonded to bromine (C1 and C8) will be significantly deshielded. The remaining two sets of methylene carbons (C3/C6 and C4/C5) will have distinct chemical shifts in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
H1, H8 ~4.2 s
H3, H6 ~2.8 t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
C2, C7 ~205
C1, C8 ~40
C3, C6 ~35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete picture of the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. Cross-peaks would be expected between the protons on C3/C6 and C4/C5, confirming the connectivity of the central methylene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the triplet at ~2.8 ppm to the carbon at ~35 ppm (C3/C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations include those between the protons on C1/C8 and the carbonyl carbons C2/C7, as well as with C3/C6. Also, correlations between the protons on C3/C6 and the carbonyl carbons C2/C7, and the methylene carbons C4/C5 would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help to understand the preferred conformations in solution by observing through-space interactions between different parts of the alkyl chain.

Dynamic NMR Studies for Conformational Dynamics

Due to the flexibility of the octane (B31449) chain, this compound can exist in various conformations. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide valuable information about the energy barriers between different conformational isomers. By analyzing changes in the NMR lineshapes, it may be possible to determine the rates of conformational exchange and the thermodynamic parameters associated with these dynamic processes.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and can also be used to probe intermolecular interactions.

Vibrational Analysis of Carbonyl and C-Br Stretching Frequencies

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. For a saturated aliphatic ketone, this band typically appears in the region of 1715 cm⁻¹. The presence of the electronegative bromine atom on the alpha-carbon can slightly shift this frequency.

The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹. This absorption is often of medium to strong intensity.

In the Raman spectrum, the C=O stretch will also be observable, though it is generally weaker than in the IR spectrum. Conversely, the C-C and C-H stretching and bending vibrations of the alkyl chain are often more prominent in the Raman spectrum. The C-Br stretch is also readily observed in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch ~1715
C-H (sp³) Stretch 2850-3000

Probing Hydrogen Bonding and Intermolecular Interactions

While this compound does not possess traditional hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. In protic solvents or in the presence of impurities containing hydroxyl groups, shifts in the C=O stretching frequency to lower wavenumbers could indicate the presence of hydrogen bonding. Furthermore, analysis of the vibrational spectra in different solvents of varying polarity can provide insights into dipole-dipole interactions and other intermolecular forces affecting the molecule. In the solid state, crystal packing effects could lead to splitting or shifting of vibrational bands compared to the solution-phase spectra, providing information on intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the elemental composition and elucidating the structure of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be instrumental in determining the precise elemental composition of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Theoretical HRMS Data for this compound (C₈H₁₀Br₂O₂)

Ion FormulaCalculated Mass (m/z)
[C₈H₁₀⁷⁹Br₂O₂ + H]⁺300.9120
[C₈H₁₀⁷⁹Br⁸¹BrO₂ + H]⁺302.9100
[C₈H₁₀⁸¹Br₂O₂ + H]⁺304.9079
[C₈H₁₀⁷⁹Br₂O₂ + Na]⁺322.8940
[C₈H₁₀⁷⁹Br⁸¹BrO₂ + Na]⁺324.8919
[C₈H₁₀⁸¹Br₂O₂ + Na]⁺326.8899

Note: This is a theoretical data table. Actual experimental values may vary slightly.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the C-C bonds adjacent to the carbonyl groups and the C-Br bonds. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) would result in characteristic isotopic patterns for bromine-containing fragments.

Hypothetical Fragmentation of this compound

Fragment IonStructure
[M-Br]⁺C₈H₁₀BrO₂⁺
[M-HBr]⁺C₈H₉BrO₂⁺
[CH₂BrCO]⁺C₂H₂BrO⁺
[C₄H₆O]⁺C₄H₆O⁺

Note: This table represents a hypothetical fragmentation pattern. The actual fragmentation would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Molecular Geometry and Stereochemistry

A successful crystallographic analysis of this compound would confirm its molecular geometry. It would reveal the conformation of the octane chain and the relative orientation of the two carbonyl and two bromo substituents. If chiral centers were present, their absolute stereochemistry could also be determined.

Analysis of Intermolecular Packing and Crystal Engineering

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in a crystal lattice. This information is crucial for understanding intermolecular interactions, such as halogen bonding (C-Br···O) and dipole-dipole interactions, which can influence the material's physical properties. This knowledge is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.

Theoretical and Computational Studies of 1,8 Dibromo Octane 2,7 Dione

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, no dedicated studies reporting these calculations for 1,8-Dibromo-octane-2,7-dione have been found.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

There are no published studies detailing the electronic structure of this compound. Consequently, information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of its molecular orbitals is not available. This data is crucial for predicting the chemical reactivity and kinetic stability of the compound.

Reaction Pathway Modeling and Transition State Characterization

Investigations into the reaction mechanisms involving this compound are absent from the scientific literature. As a result, there is no information on the modeling of its reaction pathways or the characterization of transition states for its potential chemical transformations.

Prediction of Spectroscopic Parameters

While spectroscopic techniques are undoubtedly used in the characterization of this compound, there are no available computational studies that predict its spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), or electronic absorption spectra.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the octane (B31449) backbone in this compound suggests a complex conformational landscape. However, specific computational studies in this area are not found in the literature.

Identification of Stable Conformers and Energy Landscapes

There is a lack of published research on the conformational analysis of this compound. Therefore, the identification of its stable conformers and the mapping of its potential energy landscapes have not been reported.

Solvent Effects on Conformation and Reactivity

The influence of different solvents on the conformational preferences and reactivity of this compound has not been computationally investigated in any available study. Such studies would be valuable for understanding its behavior in various chemical environments.

Molecular Dynamics for Simulating Behavior in Different Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the behavior of molecules over time in various environments. For a molecule like this compound, MD simulations could provide invaluable insights into its conformational flexibility, solvation properties, and interactions with other molecules.

A typical MD simulation study for this compound would involve defining a force field to describe the interatomic and intramolecular forces. The molecule would then be placed in a simulated environment, such as a solvent box of water or an organic solvent, and the system's trajectory would be calculated by integrating Newton's equations of motion.

Table 1: Hypothetical Simulation Parameters for this compound

ParameterValue
Force FieldGROMOS54a7
SolventSPC Water
Temperature298 K
Pressure1 atm
Simulation Time100 ns

Analysis of the resulting trajectory could reveal key information about the molecule's dynamic behavior, including dominant conformational states, the formation of intramolecular hydrogen bonds (if applicable), and the radial distribution functions of solvent molecules around the bromine and carbonyl functional groups. Such simulations would be crucial for understanding how the molecule behaves in different chemical environments, which is a prerequisite for predicting its reactivity and potential applications.

Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For this compound, understanding these relationships would be key to harnessing its synthetic potential.

Correlation of Electronic and Steric Properties with Reactivity

The reactivity of this compound would be governed by a combination of its electronic and steric properties. The presence of two carbonyl groups and two bromine atoms creates multiple reactive sites.

Electronic Properties: The electron-withdrawing nature of the carbonyl groups would influence the electron density across the carbon backbone. Computational methods such as Density Functional Theory (DFT) could be employed to calculate properties like the electrostatic potential surface, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. These calculations would help identify the most electrophilic and nucleophilic sites within the molecule. For instance, the carbon atoms of the carbonyl groups are expected to be highly electrophilic, while the oxygen atoms would be nucleophilic. The bromine atoms, being good leaving groups, would also be key sites for nucleophilic substitution reactions.

Steric Properties: The three-dimensional shape and size of the molecule would play a significant role in its reactivity. The flexible octane chain allows for various conformations, some of which might be more reactive than others due to reduced steric hindrance around the reactive sites. Steric maps and quantitative measures of steric bulk could be generated through computational modeling.

Table 2: Hypothetical Calculated Properties Influencing Reactivity of this compound

PropertyPredicted Value/CharacteristicImplication for Reactivity
LUMO EnergyLowSusceptible to nucleophilic attack
Electrostatic Potential on Carbonyl CarbonsHighly PositivePrimary sites for nucleophilic addition
C-Br Bond Dissociation EnergyModerateFacile nucleophilic substitution
Conformational FlexibilityHighPotential for intramolecular reactions

Predictive Modeling for New Reactions and Derivatives

Based on a thorough understanding of the structure-reactivity relationships, predictive models could be developed to explore new reactions and design novel derivatives of this compound.

Computational tools could be used to screen potential reactants and predict the outcomes of various chemical transformations. For example, reaction pathway modeling could be used to calculate the activation energies for different potential reactions, thereby identifying the most favorable reaction conditions.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed once a library of derivatives and their properties are established. These models would use statistical methods to correlate the structural features of the derivatives with their chemical or biological activity, enabling the in-silico design of new compounds with desired properties. The bifunctional nature of this compound makes it a potentially versatile building block for the synthesis of various heterocyclic compounds and polymers. Predictive modeling would be instrumental in guiding the experimental efforts towards the most promising synthetic targets.

Synthesis and Reactivity of Structural Analogues and Derivatives of 1,8 Dibromo Octane 2,7 Dione

Synthesis of Related Dibrominated Diones with Varied Chain Lengths or Substitution Patterns

The synthesis of α,ω-dibromo-alkanediones, the broader class of compounds to which 1,8-dibromo-octane-2,7-dione belongs, can be achieved through several synthetic routes. A common strategy involves the bromination of the corresponding dione (B5365651). For instance, decane-2,9-dione (B1268145) can be treated with bromine under controlled conditions to yield 1,10-dibromodecane-2,9-dione (B1337919). smolecule.com Another versatile method is the Arndt-Eistert homologation, which has been successfully employed for the synthesis of 1,10-dibromodecane-2,9-dione from suberoyl chloride. This reaction involves the conversion of a carboxylic acid chloride to a diazoketone, which is then treated with HBr to yield the α-bromoketone.

Furthermore, a variety of dibromo ketones can be synthesized from oximes using an environmentally benign H₂O₂-HBr system. This method involves the deoximation of oximes to ketones, followed by in-situ bromination, providing the desired dibromo ketones in yields ranging from 40% to 94%. nrochemistry.com The chain length and substitution pattern of the resulting dibrominated dione can be readily varied by selecting the appropriate starting dione or oxime.

Below is a table summarizing the synthesis of some representative α,ω-dibromo-alkanediones:

Starting MaterialReagentsProductYield (%)
Suberoyl chloride1. CH₂N₂ 2. HBr, NaBr1,10-Dibromodecane-2,9-dione-
Decane-2,9-dioneBr₂1,10-Dibromodecane-2,9-dione-
Various oximesH₂O₂-HBrVarious dibromo ketones40-94

Chemical Transformations Leading to Diverse Derivatives

The presence of two reactive α-bromo ketone functional groups makes these dibrominated diones valuable precursors for a variety of chemical transformations, leading to diverse derivatives including alkylation and arylation products, condensation products, and ring-manipulated analogues.

Alkylation and Arylation Products

The α-carbons of the ketone moieties in dibrominated diones are susceptible to alkylation. The reaction typically proceeds via the formation of an enolate intermediate in the presence of a strong base, which then acts as a nucleophile to attack an alkyl halide. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation and prevent self-condensation or other side reactions. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, particularly in unsymmetrical analogues.

While specific examples of arylation on α,ω-dibromo-alkanediones are scarce, the general principles of α-arylation of ketones can be applied. Palladium-catalyzed cross-coupling reactions are a common method for the α-arylation of ketones, though this can be challenging with alkyl halides.

Condensation Products with Di- or Polyamines/Alcohols

The bifunctional nature of α,ω-dibromo-alkanediones makes them excellent candidates for the synthesis of macrocyclic compounds through condensation reactions with di- or polyfunctional nucleophiles. For example, reaction with diamines can lead to the formation of diazacrown ethers. The chain length of both the dibrominated dione and the diamine dictates the size of the resulting macrocycle.

Similarly, condensation with diols or polyethylene (B3416737) glycols can yield corresponding oxa- or oxa-azacrown ethers. These reactions are often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The table below provides a conceptual overview of potential condensation reactions.

Dibromo Dione AnalogueNucleophilePotential Product Class
1,10-Dibromodecane-2,9-dioneEthylenediamineDiazacrown ether
1,9-Dibromononane-2,8-dione1,3-PropanediolOxacrown ether
This compoundDiethylenetriaminePolyazacrown ether

Ring-Expanded or Ring-Contracted Analogues

The Favorskii rearrangement is a key reaction of α-haloketones that can lead to ring-contracted products. core.ac.ukddugu.ac.inalfa-chemistry.com In the case of cyclic α,α'-dibromoketones, this rearrangement can be a powerful tool for the synthesis of smaller rings with carboxylic acid functionalities. For acyclic α,α'-dibromo-diones, the Favorskii rearrangement can potentially lead to the formation of unsaturated dicarboxylic acids, although the reaction pathway can be complex and may involve competing reactions. The rearrangement is typically induced by a base, such as an alkoxide or hydroxide (B78521). The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. ddugu.ac.inwikipedia.org

Conversely, ring-expansion reactions are less common starting directly from acyclic dibrominated diones. However, these compounds can be used as precursors for the synthesis of larger rings through multi-step sequences, often involving their condensation with other bifunctional molecules as described in the previous section.

Comparative Reactivity Studies of Analogues

The reactivity of α,ω-dibromo-alkanediones is influenced by several factors, primarily the length of the alkyl chain separating the two α-bromo ketone units.

Chain Length: The length of the hydrocarbon chain plays a crucial role in intramolecular reactions. For condensation reactions leading to macrocycles, a chain of appropriate length is necessary to allow for the facile formation of a stable ring without significant ring strain. Shorter chains may favor intermolecular reactions or the formation of smaller, strained rings, while very long chains might lead to a decreased probability of the two reactive ends of the molecule encountering each other, thus reducing the efficiency of cyclization.

Substitution Patterns: The presence of substituents on the alkyl chain can influence the reactivity of the α-bromo ketone moieties. Steric hindrance from bulky substituents near the reactive centers can decrease the rate of nucleophilic attack. Electron-donating or electron-withdrawing groups on the chain can also have a modest electronic effect on the carbonyl carbons, although this is generally less significant than steric effects.

In general, the reactivity of the α-bromo ketone functionality mirrors that of simpler α-haloketones. They are susceptible to nucleophilic substitution at the α-carbon, with the carbonyl group activating the C-Br bond towards displacement. up.ac.za The choice of nucleophile and reaction conditions is critical in determining the outcome of the reaction, with possibilities ranging from simple substitution to more complex rearrangements like the Favorskii rearrangement. core.ac.uk

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of α-halo ketones traditionally involves methods that can be hazardous and generate significant waste. wikipedia.org Future research into 1,8-dibromo-octane-2,7-dione would likely prioritize the development of greener, more efficient synthetic pathways.

Biocatalytic Approaches to Halogenation and Functionalization

Biocatalysis offers a powerful alternative to traditional chemical methods, providing high selectivity under mild conditions. Flavin-dependent halogenases (FDHs) are particularly promising as they can perform regioselective and sometimes stereoselective halogenation of organic molecules. nih.govchemrxiv.org Future research could explore the enzymatic bromination of octane-2,7-dione using engineered halogenases. This approach could offer superior control over the introduction of bromine atoms at the C1 and C8 positions, potentially minimizing side products.

Furthermore, other enzymes could be used for subsequent functionalization. For instance, oxidoreductases could facilitate the stereoselective reduction of the ketone functionalities to produce chiral diols, which are valuable building blocks in asymmetric synthesis. nih.gov The potential of this approach is illustrated by the broad utility of biocatalysis in generating chiral halohydrins from α-halo ketones. taylorandfrancis.com

Table 1: Hypothetical Biocatalytic Transformations of Octane-2,7-dione and Derivatives
Enzyme ClassTransformationPotential SubstrateHypothetical ProductKey Advantage
Flavin-Dependent HalogenaseDibrominationOctane-2,7-dioneThis compoundHigh regioselectivity, mild conditions
Alcohol Dehydrogenase (ADH)Enantioselective ReductionThis compound(2S,7S)-1,8-Dibromo-octane-2,7-diolHigh enantiomeric excess (>99% ee)
Haloalkane DehalogenaseDehalogenation/HydroxylationThis compound1,8-Dihydroxy-octane-2,7-dioneAqueous-based, green chemistry

Flow Chemistry and Continuous Processing for Scalability

Flow chemistry has emerged as a superior technology for the synthesis of various chemical compounds, including α-halo ketones, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. acs.orgacs.org The synthesis of this compound, which would likely involve exothermic and potentially hazardous halogenation steps, is an ideal candidate for a continuous flow process.

A flow setup would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, minimizing the formation of polyhalogenated byproducts. amazonaws.com The small reactor volumes inherent to flow chemistry mitigate the risks associated with handling hazardous reagents like elemental bromine. acs.orgacs.org This methodology has been successfully applied to multistep syntheses of complex α-halo ketones, demonstrating its potential for producing this compound on a larger scale with high purity and yield. acs.org

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis of this compound
ParameterBatch SynthesisFlow Synthesis
SafetyHigher risk due to large volumes of hazardous reagentsEnhanced safety with small reactor volumes
Temperature ControlPotential for hot spots and runaway reactionsPrecise and rapid heat exchange
Reaction TimeHoursMinutes
ScalabilityDifficult, requires process redesignStraightforward, by extending operation time
Product PurityHigher potential for byproductsImproved purity due to superior process control

Exploration of Novel Reaction Pathways and Catalytic Systems

The bifunctional nature of this compound, with two electrophilic ketone carbons and two reactive C-Br bonds, opens the door to a rich and largely unexplored reactivity profile.

Uncharted Reactivity Modes of α,α'-Dibrominated Diones

α-Halo ketones are versatile intermediates in organic synthesis, known to participate in reactions like the Favorskii rearrangement and as precursors to various heterocycles. wikipedia.orgnih.gov The presence of two such functionalities in this compound could lead to novel intramolecular reactions, forming cyclic or bicyclic structures. For instance, treatment with a base could potentially initiate an intramolecular cyclization to form a substituted cyclooctanedione or other ring systems.

Furthermore, these compounds are potent bifunctional alkylating agents. researchgate.net Their reaction with various dinucleophiles could be a straightforward route to macrocycles and other complex architectures that are otherwise difficult to synthesize. Exploring these reaction pathways could establish this compound as a valuable building block in synthetic chemistry.

Enantioselective Transformations Guided by Chiral Catalysis

The two ketone groups in this compound are prochiral centers. Their reduction or transformation using chiral catalysts could yield a variety of stereoisomers with high precision. Asymmetric reduction of ketones is a well-established field, employing catalysts like those used in Corey-Bakshi-Shibata (CBS) reductions or transfer hydrogenations with chiral ligands. wikipedia.orgorganicreactions.org

Applying these methodologies to this compound could provide enantiopure or diastereomerically pure diols. nih.gov These chiral products could serve as valuable intermediates for the synthesis of natural products, pharmaceuticals, and chiral ligands for further asymmetric catalysis. The development of catalysts that can differentiate between the two ketone groups or control the stereochemistry at both centers simultaneously would be a significant research endeavor. uwindsor.casemanticscholar.org

Advanced Applications in Functional Materials and Supramolecular Chemistry

The structure of this compound, featuring a flexible eight-carbon chain flanked by two β-dicarbonyl-like functionalities (considering the α-bromo positions), makes it an intriguing candidate for applications in materials science.

Molecules containing multiple β-diketone moieties are known to act as ligands for creating complex supramolecular structures, including metallamacrocycles and cage clusters. researchgate.net The enol form of the dione (B5365651) could readily chelate with metal ions. The long, flexible octanedione backbone could allow for the formation of unique coordination polymers or metal-organic frameworks (MOFs) with tunable properties. The bromine atoms could also serve as handles for post-synthetic modification of these materials, for example, through cross-coupling reactions. Such materials could find applications in catalysis, gas storage, or as sensory materials. nih.govmdpi.com

Research on this compound Remains Largely Undocumented in Public Domain

Comprehensive searches for the chemical compound "this compound" have yielded no specific research findings within the public domain that would allow for a detailed article covering its future research directions, integration into responsive materials, use in self-assembly processes, or interdisciplinary research opportunities.

The requested article outline, focusing on specific applications and advanced computational design, presumes a body of existing research on this particular molecule. However, extensive database searches and queries into materials science and chemistry literature did not uncover studies pertaining to this compound. The available scientific literature accessible through these searches predominantly features information on a related but structurally distinct compound, 1,8-Dibromooctane (B1199895). This latter compound has a different chemical structure, lacking the ketone functional groups present in this compound, and thus its properties and applications are not transferable.

Consequently, without any foundational research on the synthesis, characterization, or application of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided, highly specific outline. The sections and subsections requested, such as its role in responsive materials, self-assembly, green chemistry synergies, and computational design, are all areas that require substantial, peer-reviewed research data which does not appear to be currently available in the public record.

Therefore, the generation of an article on this compound as per the user's instructions cannot be fulfilled at this time due to the absence of relevant scientific information.

Q & A

Q. What are the recommended synthetic routes for 1,8-Dibromo-octane-2,7-dione, and how can purity be validated?

The synthesis of this compound can be achieved via bis-alkylation reactions using α,α'-dibromo derivatives (e.g., 1,8-bis(bromomethyl)naphthalene analogs) under controlled conditions . Post-synthesis, purity validation should employ gas chromatography/mass spectrometry (GC/MS) for detecting semivolatile organic contaminants and nuclear magnetic resonance (NMR) for structural confirmation. For example, GC/MS parameters from EPA Method 8270E (e.g., column: 30 m × 0.25 mm ID fused silica; detector: mass spectrometer at 70 eV) are recommended .

Q. How should stability studies be designed to assess the compound’s reactivity under varying storage conditions?

Stability testing should follow a factorial design approach, varying factors such as temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and exposure to light. Use HPLC or GC/MS to quantify degradation products over time. Pre-experimental designs (e.g., one-shot case studies) can preliminarily identify critical variables before full factorial analysis .

Q. What analytical techniques are critical for distinguishing stereoisomers or byproducts in this compound?

Chiral chromatography (e.g., using Chiralpak® columns) or X-ray crystallography is essential for resolving stereoisomers. For byproduct identification, tandem MS/MS or high-resolution mass spectrometry (HRMS) paired with IR spectroscopy can differentiate structural analogs .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using computational modeling?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can map energy barriers and intermediates in bromination or nucleophilic substitution reactions. Tools like COMSOL Multiphysics integrated with AI algorithms enable predictive modeling of reaction kinetics and optimization of parameters (e.g., solvent polarity, catalyst loading) .

Q. What experimental design strategies resolve contradictions in catalytic activity data for this compound?

Employ a quasi-experimental design with control and experimental groups (Table 1) to isolate variables. For inconsistent catalytic results, use regression analysis to model interactions between variables (e.g., temperature, catalyst concentration). Replicate experiments under identical conditions and apply ANOVA to assess significance .

Q. Table 1. Example Experimental Design for Catalytic Activity Testing

GroupTreatmentVariables Tested
ExperimentalThis compound + Catalyst ATemperature, pH, solvent
ControlCatalyst A onlyBaseline activity

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